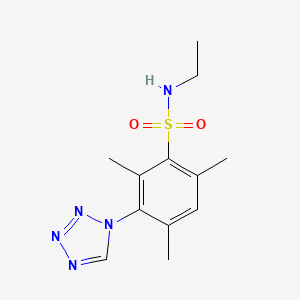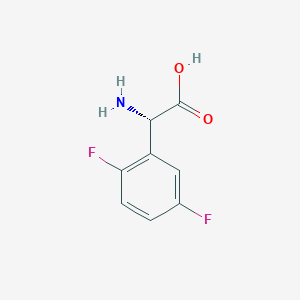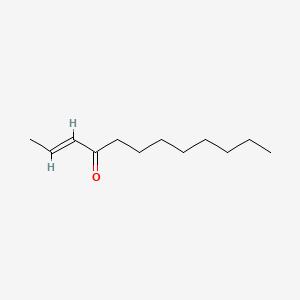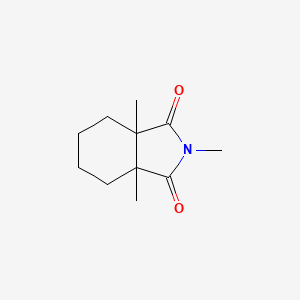
Keratan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Keratan sulfate is a type of glycosaminoglycan, which is a long unbranched polysaccharide consisting of repeating disaccharide units. It is found in various tissues, including the cornea, cartilage, and bone. This compound sulfate plays a crucial role in maintaining the structural integrity and function of these tissues. It is also involved in cellular processes such as cell signaling and adhesion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Keratan sulfate is synthesized through a series of enzymatic reactions. The biosynthesis involves the addition of sulfate groups to the repeating disaccharide units of galactose and N-acetylglucosamine. The enzymes involved in this process include glycosyltransferases and sulfotransferases. The reaction conditions typically involve the presence of specific cofactors and substrates required for the enzymatic activity.
Industrial Production Methods
Industrial production of this compound sulfate involves the extraction and purification from natural sources such as bovine cornea and shark cartilage. The process includes several steps such as tissue homogenization, enzymatic digestion, and chromatographic purification to obtain high-purity this compound sulfate.
Analyse Chemischer Reaktionen
Types of Reactions
Keratan sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve an acidic or basic medium.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions typically involve an inert atmosphere and low temperatures.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions typically involve the presence of a catalyst and controlled temperatures.
Major Products Formed
Oxidation: Oxidized derivatives of this compound sulfate.
Reduction: Reduced derivatives of this compound sulfate.
Substitution: Substituted derivatives of this compound sulfate with various functional groups.
Wissenschaftliche Forschungsanwendungen
Keratan sulfate has numerous scientific research applications, including:
Chemistry: Used as a model compound to study glycosaminoglycan structure and function.
Biology: Involved in cell signaling and adhesion processes, making it a valuable tool for studying cellular interactions.
Medicine: Used in the development of biomaterials for tissue engineering and regenerative medicine. It is also investigated for its potential therapeutic applications in treating diseases such as osteoarthritis and corneal disorders.
Industry: Used in the production of cosmetics and personal care products due to its moisturizing and anti-inflammatory properties.
Wirkmechanismus
Keratan sulfate exerts its effects through interactions with various molecular targets and pathways. It binds to specific receptors on the cell surface, triggering signaling cascades that regulate cellular processes such as proliferation, differentiation, and migration. The sulfation pattern of this compound sulfate plays a crucial role in determining its binding affinity and specificity for different receptors.
Vergleich Mit ähnlichen Verbindungen
Keratan sulfate is similar to other glycosaminoglycans such as chondroitin sulfate, dermatan sulfate, and heparan sulfate. it is unique in its structure and function due to the specific arrangement of its disaccharide units and sulfation pattern. Unlike other glycosaminoglycans, this compound sulfate is primarily found in the cornea and cartilage, where it plays a critical role in maintaining tissue integrity and function.
Similar Compounds
- Chondroitin sulfate
- Dermatan sulfate
- Heparan sulfate
This compound sulfate’s unique structural features and specific tissue distribution make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
69992-87-6 |
|---|---|
Molekularformel |
C28H48N2O32S4 |
Molekulargewicht |
1052.9 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,3R,4S,6S)-3-acetamido-4-hydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C28H48N2O32S4/c1-8(31)29-15-11(33)3-10(4-52-63(40,41)42)56-26(15)62-24-18(35)13(6-54-65(46,47)48)58-28(21(24)38)60-22-14(7-55-66(49,50)51)59-27(16(19(22)36)30-9(2)32)61-23-17(34)12(5-53-64(43,44)45)57-25(39)20(23)37/h10-28,33-39H,3-7H2,1-2H3,(H,29,31)(H,30,32)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)/t10-,11-,12+,13+,14+,15+,16+,17-,18-,19+,20+,21+,22+,23-,24-,25+,26-,27-,28-/m0/s1 |
InChI-Schlüssel |
KXCLCNHUUKTANI-RBIYJLQWSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O)COS(=O)(=O)O)O)COS(=O)(=O)O)COS(=O)(=O)O)O)COS(=O)(=O)O)O |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(OC(C4O)O)COS(=O)(=O)O)O)COS(=O)(=O)O)COS(=O)(=O)O)O)COS(=O)(=O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol](/img/structure/B14152033.png)

![4-{(2E)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B14152046.png)
![N-benzyl-7-[2-(dimethylamino)ethyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14152054.png)
![Methyl 3-(10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-3-oxidanylidene-propanoate](/img/structure/B14152060.png)
![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B14152063.png)

![1,4-Dimethylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14152072.png)

![5-[4-(Hexyloxy)-3-methoxyphenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14152086.png)




